3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-4-phenyldiazenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-8-13(17)9-11(2)14(10)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJZXPFFLHBNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=CC=CC=C2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1778-71-8 | |
| Record name | 3,5-DIMETHYL-4-(PHENYLDIAZENYL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Pathways
Strategies for the Preparation of 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol
The principal route for synthesizing aryl azo compounds involves the reaction of a diazonium salt with an activated aromatic ring. wikipedia.org Variations in this approach and other condensation strategies are employed to create related hybrid molecules.
The most common and direct method for preparing this compound is the azo coupling reaction. This is a type of electrophilic aromatic substitution. wikipedia.org The process occurs in two main stages:
Diazotization of Aniline (B41778) : The synthesis begins with the diazotization of aniline. Aniline is treated with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). askfilo.comquora.com Maintaining this low temperature is crucial because the resulting benzenediazonium (B1195382) chloride salt is unstable at higher temperatures and would otherwise decompose, reacting with water to form phenol (B47542) and releasing nitrogen gas. quora.comchemguide.co.uk The reaction converts the primary amino group (-NH₂) of aniline into a diazonium salt (-N₂⁺Cl⁻), which is a potent electrophile. slideshare.net
Azo Coupling : The cold solution of the benzenediazonium salt is then added to a solution of 3,5-dimethylphenol (B42653) (the coupling agent). wikipedia.org Since the hydroxyl group (-OH) and the two methyl groups on the phenol ring are activating, ortho-para directing groups, the electrophilic diazonium ion attacks the aromatic ring. researchgate.net The coupling reaction with phenols is typically carried out under mild alkaline conditions (pH > 7.5). libretexts.org The alkaline medium deprotonates the phenolic hydroxyl group to form a more strongly activating phenoxide ion, which enhances the nucleophilicity of the ring and facilitates the electrophilic substitution. chemguide.co.uklibretexts.org The coupling occurs preferentially at the para position relative to the powerful hydroxyl activating group. wikipedia.orgresearchgate.net In the case of 3,5-dimethylphenol, the para position (position 4) is available, leading to the formation of the desired product, this compound.
A similar synthesis has been reported for the analogous compound 2,6-Dimethyl-4-(4-chlorophenyldiazenyl)phenol, where 4-chloroaniline (B138754) was diazotized and coupled with 2,6-dimethylphenol. researchgate.net The general conditions for such reactions are summarized in the table below.
Table 1: Typical Reaction Conditions for Azo Coupling to form Arylazo Phenols
| Step | Reagents | Key Conditions | Purpose |
|---|---|---|---|
| Diazotization | Aniline, Sodium Nitrite, Hydrochloric Acid | 0–5 °C | Formation of stable benzenediazonium salt. quora.com |
| Coupling | Benzenediazonium salt, 3,5-Dimethylphenol, Sodium Hydroxide (B78521) | Ice-cold temperature, Alkaline pH | Electrophilic aromatic substitution at the para-position of the phenol. chemguide.co.uklibretexts.org |
| Work-up | Water, Recrystallization (e.g., from ethanol) | - | Isolation and purification of the final azo dye product. researchgate.net |
The synthesis of 3,5-dimethyl-2-(4-nitrophenylazo)-phenol follows a comparable pathway, involving the diazotization of 4-nitroaniline (B120555) and subsequent coupling with 3,5-dimethylphenol. researchgate.net
Azomethine-azo hybrid compounds contain both an azo (-N=N-) group and an azomethine (-CH=N-) group. These are typically synthesized by forming one of these functional groups on a molecule that already contains the other. rdd.edu.iqresearchgate.net Schiff bases (or imines) are compounds containing an azomethine group, formed by the condensation of a primary amine with an aldehyde or ketone. rdd.edu.iqnih.gov
A general strategy to prepare a hybrid compound related to this compound would involve a multi-step process:
First, an azo compound containing a reactive carbonyl or amino group is synthesized. For instance, 2-hydroxy-5-[(E)-phenyldiazenyl]benzaldehyde can be prepared via a standard azo coupling reaction. researchgate.net
This intermediate is then reacted in a condensation reaction. For example, the aldehyde group of 2-hydroxy-5-[(E)-phenyldiazenyl]benzaldehyde can be condensed with an aminophenol, such as 2-amino-4-methylphenol, in a solvent like methanol (B129727) to form the final azomethine-azo dye. researchgate.net
Alternatively, a Schiff base containing a phenolic hydroxyl group could be prepared first, which is then subjected to an azo coupling reaction with a diazonium salt. rdd.edu.iq
Investigation of Reaction Mechanisms and Kinetics
The formation of this compound via the coupling of benzenediazonium chloride and 3,5-dimethylphenol proceeds through an electrophilic aromatic substitution mechanism. slideshare.net
The key steps of the mechanism are:
Electrophilic Attack : The positively charged terminal nitrogen of the benzenediazonium ion acts as the electrophile. It attacks the electron-rich ring of the 3,5-dimethylphenoxide ion, which acts as the nucleophile. wikipedia.org This attack is directed to the para-position due to the strong activating and directing effect of the phenoxide group. researchgate.net
Formation of the Sigma Complex : The attack leads to the formation of a cationic intermediate known as a Wheland intermediate or sigma complex. ic.ac.uk In this intermediate, the aromaticity of the phenol ring is temporarily lost.
Re-aromatization : A base (such as a hydroxide ion in the alkaline medium) removes a proton from the carbon atom where the diazonium ion has attached. ic.ac.uk This restores the aromaticity of the ring and yields the final, neutral azo compound.
The rate-determining step of the reaction can be either the initial electrophilic attack or the subsequent proton removal, depending on the specific reactants and conditions. ic.ac.uk Resonance analysis of the diazonium ion shows that the positive charge is delocalized over both nitrogen atoms, but nucleophilic attack occurs at the terminal nitrogen. libretexts.org The final product is predominantly the more stable (E)-isomer (trans) with respect to the azo double bond. libretexts.orgic.ac.uk
Optimization of Reaction Conditions for Yield and Isomeric Purity
Optimizing the synthesis of this compound involves carefully controlling several reaction parameters to maximize the product yield and ensure high isomeric purity.
Temperature : This is one of the most critical factors. The diazotization step must be conducted at 0–5 °C to prevent the diazonium salt from decomposing into byproducts like phenol. quora.com The subsequent coupling reaction is also maintained at a low temperature to ensure a controlled reaction and prevent degradation of both the diazonium salt and the final product. chemguide.co.uk
pH Control : The pH of the reaction medium is crucial for the coupling step. Coupling to phenols is most efficient in mildly alkaline solutions (pH 7.5-10). libretexts.org In this pH range, the phenol is converted to the more reactive phenoxide ion. chemguide.co.uk If the pH is too low (acidic), the concentration of the phenoxide ion is too low for the reaction to proceed efficiently. Conversely, if the pH is too high, the diazonium ion can be converted into an unreactive diazohydroxide or diazoate anion. libretexts.org
Purity of Reactants : The purity of the starting materials, particularly the aniline derivative used for diazotization, can significantly impact the yield and purity of the final product. Impurities can lead to side reactions and the formation of colored byproducts that are difficult to remove. energetic-materials.org.cn
Reaction Time and Addition Rate : In scaled-up syntheses, the rate of addition of the diazonium salt solution to the phenol solution can affect the outcome. A slow, controlled addition helps to maintain the optimal temperature and concentration, which can lead to higher yields. energetic-materials.org.cn
By carefully managing these conditions, the synthesis can be optimized to produce this compound with high yield and favor the formation of the thermodynamically more stable (E)-isomer. libretexts.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2,6-Dimethyl-4-(4-chlorophenyldiazenyl)phenol |
| 3,5-dimethyl-2-(4-nitrophenylazo)-phenol |
| 2-hydroxy-5-[(E)-phenyldiazenyl]benzaldehyde |
| 2-amino-4-methylphenol |
| Acetyl chloride |
| Aniline |
| Benzenediazonium chloride |
| Benzyl cyanide |
| 3,5-dimethylphenol |
| Dimethyl sulfate |
| Ethanol (B145695) |
| Ethyl 2-diazoacetate |
| 4-fluorobenzaldehyde |
| 4-fluorobenzoic acid |
| Hydrochloric acid |
| Iodomethane |
| Methanol |
| Methyl 3-bromopropanoate |
| Nitrous acid |
| 4-nitroaniline |
| Phenol |
| Phenylamine |
| Pyridine |
| Sodium acetate |
| Sodium carbonate |
| Sodium hydroxide |
| Sodium nitrite |
| Sulfanilamide |
| Thioglycolic acid |
| p-Toluenesulfonic acid |
| Xylene |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Molecular Bonding
Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups and probing the nature of chemical bonds within a molecule. The FT-IR spectrum of 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol is characterized by several key absorption bands that confirm its structure.
The most prominent feature in the high-frequency region is a broad absorption band typically observed between 3300 and 3400 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. Its broadness suggests the presence of intermolecular hydrogen bonding in the condensed state. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the two methyl groups are typically found just below 3000 cm⁻¹, in the 2980-2870 cm⁻¹ range. derpharmachemica.com
The diagnostically important N=N stretching vibration of the azo group, which is central to the molecule's structure, gives rise to a characteristic absorption band. For similar azopyrazole compounds, this band has been observed around 1427 cm⁻¹. derpharmachemica.com The C-N stretching vibration is expected to appear in the 1200–1170 cm⁻¹ range. derpharmachemica.com The region from 1600 to 1450 cm⁻¹ is complex, containing multiple bands corresponding to the C=C stretching vibrations within the two aromatic rings. Deformations of the methyl groups are also present, with asymmetric and symmetric bending vibrations appearing around 1460 cm⁻¹ and 1380 cm⁻¹, respectively. derpharmachemica.com
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Data is predicted based on characteristic frequencies of analogous compounds and functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3400 - 3300 (broad) | derpharmachemica.com |
| C-H Stretch | Aromatic | 3100 - 3000 | derpharmachemica.com |
| C-H Stretch | Methyl (-CH₃) | 2980 - 2870 | derpharmachemica.com |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | derpharmachemica.com |
| N=N Stretch | Azo Group | ~1430 | derpharmachemica.com |
| C-N Stretch | Aryl-N | 1200 - 1170 | derpharmachemica.com |
| C-O Stretch | Phenolic C-O | ~1250 | |
| C-H Out-of-Plane Bend | Aromatic | 900 - 675 | derpharmachemica.com |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Connectivity and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
In the ¹H NMR spectrum of this compound, the two methyl groups are chemically equivalent and are expected to produce a sharp singlet integrating to six protons, likely appearing around δ 2.2-2.3 ppm. chemicalbook.com The two remaining protons on the phenol (B47542) ring are also equivalent and should appear as a singlet integrating to two protons, with a chemical shift around δ 6.5-6.8 ppm. chemicalbook.com The five protons of the unsubstituted phenyl ring will exhibit more complex splitting patterns, appearing as multiplets in the δ 7.4-7.9 ppm region, consistent with data from 4-(phenyldiazenyl)phenol. rsc.org The phenolic -OH proton gives rise to a broad singlet whose chemical shift is highly dependent on solvent and concentration, but can typically be found between δ 5.0 and 6.0 ppm. chemicalbook.com
The ¹³C NMR spectrum provides further structural confirmation. The carbons of the two methyl groups are expected to resonate at approximately δ 20-21 ppm. The aromatic carbons show a wide range of shifts depending on their substituents. The carbon atom bonded to the hydroxyl group (C-OH) is anticipated to be significantly deshielded, appearing around δ 158 ppm. The carbons bearing the methyl groups are predicted to be near δ 139 ppm, while the carbon attached to the azo group is expected around δ 147 ppm. The remaining two carbons of the phenol ring would appear further upfield. For the unsubstituted phenyl ring, the carbon atoms are expected in the δ 122-132 ppm range, with the carbon attached to the azo group appearing downfield around δ 152 ppm. arkat-usa.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analogous structures in CDCl₃ or DMSO-d₆.
| Protons | Integration | Multiplicity | Predicted Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| Phenolic -OH | 1H | Broad Singlet | 5.0 - 6.0 | chemicalbook.com |
| Phenyl-H (unsubstituted ring) | 5H | Multiplet | 7.4 - 7.9 | rsc.org |
| Phenol-H (C2, C6) | 2H | Singlet | 6.5 - 6.8 | chemicalbook.com |
| Methyl (-CH₃) | 6H | Singlet | 2.2 - 2.3 | chemicalbook.com |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analogous structures.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C-OH | ~158 | arkat-usa.org |
| C-N=N (Phenol Ring) | ~147 | arkat-usa.org |
| C-CH₃ | ~139 | arkat-usa.org |
| CH (Phenol Ring) | ~125 | arkat-usa.org |
| C-N=N (Phenyl Ring) | ~152 | arkat-usa.org |
| CH (Phenyl Ring) | 122 - 132 | arkat-usa.org |
| -CH₃ | ~21 | carlroth.com |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within the molecule, providing insights into its color, conjugation, and photophysical behavior.
The electronic absorption spectrum of azo dyes like this compound is typically defined by two characteristic absorption bands. An intense band, usually found in the ultraviolet region (e.g., 320-360 nm), is assigned to the high-energy π→π* transition involving the entire conjugated π-system of the molecule. A second, much weaker band appears at longer wavelengths in the visible spectrum (e.g., 430-450 nm). This band is attributed to the symmetry-forbidden n→π* transition, which involves the promotion of a non-bonding electron from one of the nitrogen atoms of the azo group to an anti-bonding π* orbital. researchgate.netrsc.org The intense π→π* transition is responsible for the strong color associated with azo dyes. In contrast, the fluorescence of many azo compounds is often weak or completely quenched due to efficient non-radiative decay pathways, such as rapid (E) to (Z) isomerization upon photoexcitation.
Solvatochromism describes the change in a substance's color—and thus its absorption or emission spectrum—with a change in solvent polarity. nih.gov This phenomenon is a powerful tool for studying the electronic ground and excited states of a molecule. For this compound, the two main electronic transitions are expected to respond differently to changes in solvent polarity.
The n→π* transition typically exhibits a hypsochromic (blue) shift as solvent polarity increases. This is because the non-bonding electrons on the nitrogen atoms can be stabilized by polar solvent molecules (e.g., through hydrogen bonding), which increases the energy required for the transition. researchgate.netrsc.org Conversely, the π→π* transition generally shows a slight bathochromic (red) shift in more polar solvents. This occurs because the excited state (π*) is typically more polar than the ground state (π), and is therefore stabilized to a greater extent by polar solvents, lowering the energy gap for the transition. nih.gov
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. For this compound (C₁₄H₁₄N₂O), the molecular weight is 226.11 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak, [M]⁺˙, would be observed at m/z 226. The fragmentation of azo compounds is well-characterized and typically involves cleavage at the C-N and N=N bonds. Key predicted fragments for this molecule would include ions at m/z 121, corresponding to the [C₈H₉O]⁺ fragment from the dimethylphenol moiety after cleavage of the C-N bond. Another significant fragmentation pathway involves the formation of the phenyldiazenyl cation [C₆H₅N₂]⁺ at m/z 105, which can subsequently lose a molecule of nitrogen (N₂) to produce the highly stable phenyl cation [C₆H₅]⁺ at m/z 77. mdpi.comnist.gov The base peak in the spectrum of the related fragment 3,5-dimethylphenol (B42653) is the molecular ion at m/z 122. nist.govmassbank.eu
Table 4: Predicted Mass Spectrometry Fragments for 3,5-dimethyl-4-[(E)-phenyldiazenyl)phenol
| m/z | Ion Formula | Identity/Origin | Reference |
|---|---|---|---|
| 226 | [C₁₄H₁₄N₂O]⁺˙ | Molecular Ion [M]⁺˙ | |
| 121 | [C₈H₉O]⁺ | Dimethylphenoxyl fragment | nist.gov |
| 105 | [C₆H₅N₂]⁺ | Phenyldiazenyl fragment | mdpi.com |
| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of N₂) | mdpi.com |
Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available, extensive studies on closely related analogues, such as 2,6-dimethyl-4-(phenyldiazenyl)phenol, allow for a detailed and confident prediction of its key structural features. researchgate.net
A defining feature of the supramolecular architecture in the crystal lattice is the formation of intermolecular hydrogen bonds. Specifically, a strong O-H···N hydrogen bond is expected to form between the phenolic hydroxyl group of one molecule and one of the nitrogen atoms of the azo group of an adjacent molecule. This interaction is a recurring motif in related structures and often links the molecules into infinite chains or dimeric pairs. researchgate.net In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of neighboring molecules may also contribute to the stability of the crystal packing.
Table 5: Expected Crystallographic and Structural Parameters Data predicted based on published crystal structures of analogous azo phenols.
| Parameter | Expected Value / Feature | Reference |
|---|---|---|
| Configuration | trans about N=N bond | researchgate.net |
| N=N Bond Length | ~1.25 Å | researchgate.net |
| Dihedral Angle (Ring-to-Ring) | < 10° | researchgate.net |
| Primary Intermolecular Interaction | O-H···N Hydrogen Bond | researchgate.net |
| Supramolecular Motif | Chains or Dimers | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,5-Dimethylphenol |
| 4-(phenyldiazenyl)phenol |
| (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been widely used to investigate the electronic structure and geometry of the title compound. These methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules. The B3LYP functional combined with basis sets like 6-311++G(d,p) is a common choice for these calculations.
Computational studies have determined that 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol exists predominantly in its more stable azo-enol-imine tautomeric form. The optimization of the molecular geometry, performed using methods like B3LYP/6-311++G(d,p), reveals a nearly planar structure for the molecule. This planarity is crucial for the delocalization of π-electrons across the azo bridge and the two aromatic rings.
The molecule's most stable conformation is the trans isomer with respect to the C-N=N-C dihedral angle, which is calculated to be approximately -179.9°. This trans configuration minimizes steric hindrance and is the energetically favored arrangement. The intramolecular hydrogen bond between the phenolic hydrogen and the nitrogen atom of the azo group (O-H···N) is a key feature, contributing significantly to the stability of the planar conformation.
Table 1: Selected Optimized Geometrical Parameters for this compound (Azo Form)
| Parameter | Bond Length (Å) / Bond Angle (°) | Source |
|---|---|---|
| N1=N2 Bond Length | 1.254 | |
| C7-N2 Bond Length | 1.419 | |
| C1-N1 Bond Length | 1.423 | |
| O1-H1 Bond Length | 0.997 | |
| O1-H1···N2 H-bond Length | 1.689 | |
| C1-N1=N2 Bond Angle | 114.3 | |
| N1=N2-C7 Bond Angle | 120.3 |
This table presents data calculated using the B3LYP/6-311++G(d,p) method.
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is primarily localized on the phenol (B47542) ring, while the LUMO is distributed over the azo bridge and the phenyl ring.
This distribution indicates that the phenol ring acts as the primary electron donor, while the azobenzene (B91143) portion of the molecule functions as the electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and is associated with the molecule's potential for charge transfer.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Source |
|---|---|---|
| EHOMO | -6.04 | |
| ELUMO | -2.21 |
Calculations performed at the B3LYP/6-31G(d) level of theory.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and identifying sites for electrophilic and nucleophilic attack. In the MEP map of this compound, the most negative potential (red and yellow regions) is concentrated around the phenolic oxygen and the azo nitrogen atoms, indicating these are the primary sites for electrophilic attack. The positive potential (blue regions) is located around the phenolic hydrogen atom, making it susceptible to nucleophilic attack. This mapping visually confirms the charge distribution expected from the electronegativity of the atoms and the resonance effects within the molecule.
Simulation of Spectroscopic Data and Validation with Experimental Observations
A significant application of computational chemistry is the simulation of spectroscopic data, which can then be compared with experimental results to validate the calculated molecular structure. Theoretical vibrational spectra (FT-IR and Raman) have been calculated using DFT methods. The calculated frequencies and intensities show excellent agreement with the experimental spectra after applying a suitable scaling factor, confirming the accuracy of the optimized geometry.
Similarly, electronic absorption spectra (UV-Vis) have been simulated using TD-DFT calculations. These calculations predict the electronic transitions responsible for the observed absorption bands. For instance, the main absorption band in the visible region is typically assigned to the π→π* electronic transition, which is consistent with the HOMO-LUMO analysis showing charge transfer characteristics. The close match between the calculated (λmax) and experimentally observed absorption maxima validates the theoretical approach.
Investigation of Tautomeric Equilibria and Intramolecular Proton Transfer Processes
Azo dyes containing a hydroxyl group ortho or para to the azo bridge, such as the title compound, can exist in a tautomeric equilibrium between the azo form (phenol-azo) and the hydrazone form (keto-hydrazone). This equilibrium involves an intramolecular proton transfer from the phenolic oxygen to one of the azo nitrogen atoms.
Computational studies have extensively investigated this process. By calculating the total energies of both tautomers in the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM), researchers can predict which form is more stable. For this compound, calculations consistently show that the azo form is energetically more stable than the hydrazone form in both the gas phase and different solvents. The energy barrier for the proton transfer process has also been calculated, providing insight into the kinetics of the tautomerization.
Prediction of Nonlinear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, a characteristic suggested by the FMO analysis of this compound, often exhibit notable Nonlinear Optical (NLO) properties. These properties are relevant for applications in optoelectronics and photonics. The first-order hyperpolarizability (β), a key measure of a molecule's NLO response, has been calculated for this compound using DFT methods.
The calculated total hyperpolarizability (βtot) for the compound is found to be significantly higher than that of urea, a standard reference material for NLO studies. For example, one study reported a βtot value of 2.15 x 10-30 esu, which is approximately 16 times greater than that of urea. This large value is attributed to the efficient intramolecular charge transfer from the electron-donating phenol ring to the electron-accepting azobenzene system, making the compound a promising candidate for NLO applications.
Calculation of Static and Dynamic Polarizability (α) and First Hyperpolarizability (β)
Theoretical studies on molecules structurally related to this compound, such as other azo dyes and phenol derivatives, have been conducted to elucidate their NLO properties. These studies commonly employ DFT methods to calculate the static and dynamic polarizability and first hyperpolarizability.
Research Findings:
Studies on related 2-(phenyldiazenyl)phenol based azo dyes have utilized DFT calculations with functionals like CAM-B3LYP and basis sets such as 6-311++G** to determine their optical parameters. These calculations are fundamental in predicting the NLO behavior of such compounds. The choice of functional and basis set is critical for obtaining accurate results. For instance, the CAM-B3LYP functional is often chosen for its good performance in describing charge-transfer excitations, which are crucial for the NLO response of push-pull systems commonly found in azo dyes.
The calculation of static polarizability (α) and first hyperpolarizability (β) provides insight into the molecule's response to an external static electric field. Dynamic calculations, on the other hand, explore the frequency-dependent response, which is essential for understanding the behavior of the material in the presence of oscillating electric fields, such as those from a laser.
The general approach involves optimizing the molecular geometry of the compound in the ground state. Following this, the polarizability and hyperpolarizability tensors are computed. The mean polarizability (α) and the magnitude of the first hyperpolarizability (β) are then determined from the tensor components. These values are indicative of the linear and first-order nonlinear optical response of the molecule, respectively. A larger β value suggests a stronger second-order NLO response.
For a comprehensive understanding, the calculations would typically be performed in both the gas phase and in various solvents to assess the impact of the environment on the NLO properties. The Polarizable Continuum Model (PCM) is a common method used to simulate solvent effects.
Data Tables:
As no specific published data for this compound were found, the following tables are presented as illustrative examples based on typical computational results for structurally similar azo dye molecules. The values are hypothetical and serve to demonstrate the format in which such data would be presented.
| Parameter | Value | Units |
|---|---|---|
| μ | 3.50 | Debye |
| αxx | 250.0 | a.u. |
| αyy | 150.0 | a.u. |
| αzz | 80.0 | a.u. |
| ⟨α⟩ | 160.0 | a.u. |
| βtot | 1200 | a.u. |
| Frequency (ω) | β(-2ω; ω, ω) | Units |
|---|---|---|
| 0.0238 a.u. (1907 nm) | 1500 | a.u. |
| 0.0428 a.u. (1064 nm) | 2500 | a.u. |
| 0.0656 a.u. (694 nm) | 4000 | a.u. |
These tables illustrate how the static dipole moment (μ), the components of the polarizability tensor (αxx, αyy, αzz), the mean polarizability (⟨α⟩), and the total first hyperpolarizability (βtot) would be reported. Table 2 further demonstrates how the dynamic first hyperpolarizability is expected to change with the frequency of the incident light, which is crucial for applications like second-harmonic generation (SHG).
Photochromism and Isomerization Dynamics
Photoisomerization Mechanisms of the Azobenzene (B91143) Moiety (E↔Z)
The photoisomerization of azobenzene and its derivatives can proceed through two primary mechanisms: rotation or inversion. For many azobenzene compounds, the isomerization from the E to the Z isomer upon UV light absorption is a complex process. However, the thermal back-isomerization from Z to E is better understood and is highly dependent on the substituents present on the phenyl rings.
For hydroxy-substituted azobenzenes, particularly those with a hydroxyl group in the para-position like 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol, the thermal Z→E isomerization is widely accepted to occur via a rotational mechanism . nih.govnih.goved.govrsc.orgnih.gov This pathway is facilitated by the presence of the hydroxyl group, which enables a tautomerization to a quinone-hydrazone form. nih.goved.gov The rotation around the central N-N single bond in this hydrazone tautomer has a significantly lower energy barrier compared to the inversion mechanism, which involves a linear, sp-hybridized transition state of a nitrogen atom. nih.govnih.gov The inversion pathway is more common for unsubstituted azobenzene. nih.gov The presence of the two methyl groups at the ortho positions to the hydroxyl group in this compound may introduce steric hindrance that could potentially influence the energetics of the transition state, but the fundamental rotational mechanism is expected to dominate due to the para-hydroxyl group.
Kinetics of Photoinduced Isomerization and Thermal Back-Relaxation Pathways
The kinetics of the photoinduced E→Z isomerization and the subsequent thermal back-relaxation (Z→E) are defining characteristics of azobenzene-based photoswitches. The rates of these processes determine the potential applications of the compound.
The photoisomerization from the E to the Z form is typically a very fast process, occurring on the picosecond to nanosecond timescale upon absorption of a photon. The efficiency of this process is described by the photoisomerization quantum yield (ΦE→Z), which represents the probability that an absorbed photon will lead to an isomerization event. nih.govbohrium.com
The thermal back-relaxation from the metastable Z isomer to the stable E isomer is a first-order kinetic process. researchgate.net For 4-hydroxy-substituted azobenzenes, this relaxation is notably faster than for unsubstituted azobenzene, often by several orders of magnitude. nih.govresearchgate.net This accelerated relaxation is a direct consequence of the lower activation energy of the rotational isomerization pathway. nih.gov The half-life (t1/2) of the Z-isomer can range from milliseconds to minutes, depending on the specific substitution pattern and the solvent environment. nih.govresearchgate.net For instance, the parent compound, 4-hydroxyazobenzene, exhibits a relaxation time of about 205 milliseconds in ethanol (B145695) at room temperature. nih.gov
The rate of this thermal decay can be quantified by a rate constant, k, and the temperature dependence of this rate constant can be used to determine the activation parameters of the isomerization process, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), through an Eyring plot analysis. ed.gov
| Compound | Solvent | Relaxation Time (τ) of Z-isomer at 298 K | Reference |
|---|---|---|---|
| 4-Hydroxyazobenzene | Ethanol | 205 ms | nih.gov |
| 4-Hydroxyazobenzene | Toluene | 31 min | researchgate.net |
| 4-Hydroxy-4'-methoxyazobenzene | Ethanol | 306 ms | researchgate.net |
| 2,4-Dihydroxyazobenzene | Ethanol | 12 ms | nih.gov |
| 2,4,4'-Trihydroxyazobenzene | Ethanol | 6 ms | nih.gov |
Influence of External Stimuli on Photochromic Behavior (Solvent, pH, Light Wavelength)
The photochromic behavior of this compound is highly sensitive to its environment, with solvent, pH, and the wavelength of incident light playing crucial roles.
Solvent: The polarity of the solvent has a profound effect on the kinetics of thermal back-relaxation for 4-hydroxy-substituted azobenzenes. nih.govresearchgate.netresearchgate.net In polar, protic solvents such as ethanol, the relaxation is significantly faster than in nonpolar solvents like toluene. nih.govresearchgate.net This is because polar solvents can stabilize the polar, zwitterionic transition state of the rotational mechanism through hydrogen bonding, thereby lowering the activation energy barrier. nih.goved.gov This solvent-dependent kinetic behavior is a hallmark of the rotational isomerization pathway. nih.govresearchgate.net
pH: The pH of the medium can also dramatically alter the photochromic properties. The hydroxyl group of the phenol (B47542) can be deprotonated in basic conditions to form a phenolate (B1203915) anion. This change in the electronic structure of the molecule affects the absorption spectra of both the E and Z isomers, as well as the kinetics of isomerization. mdpi.com The deprotonated form may exhibit different isomerization quantum yields and thermal relaxation rates. The acidity of the hydroxyl group itself is known to change upon photoisomerization, with the Z isomer generally being a stronger acid than the E isomer. mdpi.com
Light Wavelength: The wavelength of the irradiating light is a key parameter in controlling the photoisomerization process. Typically, the E isomer has a strong π-π* absorption band in the UV region (around 320-380 nm) and a weaker n-π* absorption band at longer wavelengths (around 440 nm). ed.gov The Z isomer often has a π-π* band at shorter wavelengths and a more prominent n-π* band compared to the E isomer. Irradiation with light corresponding to the π-π* band of the E isomer (e.g., UV light) typically drives the E→Z isomerization. Conversely, irradiating with light in the n-π* absorption region of the Z isomer (e.g., blue or green light) can induce the Z→E photoisomerization. nih.gov
Photostationary State (PSS) Composition Analysis
When a solution of an azobenzene derivative is continuously irradiated with light of a specific wavelength, a photostationary state (PSS) is reached. nih.gov This is a dynamic equilibrium where the rates of the forward (E→Z) and reverse (Z→E) photoisomerization processes become equal. The composition of the mixture at the PSS, i.e., the relative concentrations of the E and Z isomers, depends on the irradiation wavelength and the molar absorption coefficients of the two isomers at that wavelength, as well as their respective photoisomerization quantum yields. nih.govnih.gov
For example, upon irradiation with UV light (e.g., 365 nm), a high percentage of the Z isomer can be achieved in the PSS. nih.gov Subsequent irradiation with visible light (e.g., >420 nm) will shift the equilibrium back towards the E isomer. The analysis of the PSS composition is typically performed using UV-Vis spectroscopy by monitoring the changes in the absorption spectrum until no further changes are observed. mdpi.com The exact composition of the PSS for this compound would need to be determined experimentally, but it is expected to be tunable by selecting the appropriate irradiation wavelength.
Coordination Chemistry and Metal Complexation
Ligand Design Principles and Coordination Modes of 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol Derivatives
The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. Azo-phenol derivatives are particularly effective as ligands because their structure contains multiple potential donor atoms, allowing for predictable and stable chelation with metal ions.
The primary donor atoms in this compound and its analogs are the oxygen atom of the hydroxyl (-OH) group and one of the nitrogen atoms of the azo (-N=N-) group. researchgate.net Upon deprotonation of the phenolic proton, the ligand typically acts as a uninegative bidentate chelator, coordinating to a metal ion through the phenolate (B1203915) oxygen and one azo nitrogen. researchgate.net This forms a stable five- or six-membered chelate ring, a thermodynamically favored arrangement. This NO-donor configuration is a common coordination mode for this class of compounds. researchgate.net In some cases, depending on the specific derivative and reaction conditions, these ligands can also exhibit other denticities; for instance, azo-Schiff base derivatives can act as bidentate or even pentadentate ligands. tandfonline.comnih.gov
The interaction of this compound derivatives with various metal ions leads to a wide structural diversity in the resulting complexes. The final geometry is influenced by factors such as the coordination number and preferred geometry of the metal ion, the stoichiometry of the metal-to-ligand ratio, and the presence of other co-ligands or solvent molecules. Common geometries observed for transition metal complexes with related azo-phenol ligands include octahedral, tetrahedral, and square planar configurations. researchgate.nettandfonline.com For example, Ni(II) and Cu(II) complexes with related azo ligands have been reported to adopt octahedral structures. researchgate.net This structural variability is fundamental to tuning the electronic, magnetic, and catalytic properties of the complexes.
Table 1: Common Geometries of Metal Complexes with Related Azo-Phenol Ligands This table is illustrative and based on findings for structurally similar azo-dye ligands.
| Metal Ion | Coordination Number | Typical Geometry | Source |
|---|---|---|---|
| Ni(II) | 6 | Octahedral | researchgate.net |
| Cu(II) | 6 | Octahedral | researchgate.net |
| Co(II) | 4 or 6 | Tetrahedral or Octahedral | nih.gov |
| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | nih.gov |
| Fe(III) | 6 | Octahedral | nih.gov |
Synthesis and Spectroscopic Characterization of Metal Complexes
Metal complexes of this compound are typically synthesized by reacting the ligand with a metal salt (such as chlorides or acetates) in a suitable solvent like ethanol (B145695), methanol (B129727), or DMF. nih.govresearchgate.net The resulting solid complexes can then be isolated and purified.
Characterization relies heavily on spectroscopic methods. In Fourier-transform infrared (FT-IR) spectroscopy, coordination to the metal is confirmed by observable shifts in the vibrational frequencies of the donor groups. Key indicators include the disappearance or shift of the broad phenolic O-H stretching band and a shift in the N=N azo group stretching vibration upon complexation. nih.govnih.gov
Electronic spectra (UV-Visible) also provide crucial evidence of coordination. The π-π* and n-π* transitions associated with the aromatic rings and the azo chromophore in the free ligand are typically shifted upon the formation of the metal complex, indicating electronic interaction between the metal and the ligand. nih.gov
Upon coordination to a metal, significant structural changes can be observed. For instance, in metal-phenolate complexes, the C-O bond of the phenol (B47542) group often shortens, while adjacent C-C bonds in the aromatic ring may lengthen, indicating a redistribution of electron density and partial conversion to a phenoxyl radical character. scirp.org X-ray analysis of metal complexes with similar ligands has confirmed various coordination geometries, such as the distorted square pyramid for some copper complexes. mdpi.com These structural determinations are vital for understanding the relationship between the structure of a complex and its chemical reactivity.
Table 2: Crystallographic Data for the Structurally Similar Compound 2,6-Dimethyl-4-(4-chlorophenyldiazenyl)phenol This data provides an example of the structural parameters determined via X-ray crystallography for a closely related molecule.
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₁₄H₁₃ClN₂O | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Dihedral Angle (between aromatic rings) | 5.48 (10)° | researchgate.net |
| Azo Bond Configuration | trans | researchgate.net |
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes derived from azo-phenol ligands is often investigated using techniques like cyclic voltammetry (CV). abechem.com These compounds are redox-active, with potential redox events occurring at the metal center and/or the ligand itself. The azo group is known to undergo electrochemical reduction, and complexation with a metal ion can significantly alter the reduction potential. acs.org
The interaction between the metal d-orbitals and the ligand's π-system can stabilize or destabilize certain oxidation states, leading to shifts in the observed redox potentials compared to the free ligand. researchgate.net This tuning of electrochemical properties is essential for applications in areas such as electrocatalysis and the development of molecular sensors. For example, studies on related Co(II) complexes have demonstrated their electrocatalytic ability for the detection of other molecules. abechem.com
Catalytic Applications of Metal Complexes (e.g., Oxidative C-C Coupling)
Metal complexes are widely used as catalysts in organic synthesis. Complexes derived from phenolic ligands, in particular, have shown promise in catalyzing oxidative coupling reactions. nih.govnsf.gov The oxidative coupling of phenols is a powerful method for constructing C-C or C-O bonds to form biphenols or other complex structures found in many natural products. nih.gov
Metal complexes of copper and iron with ligands similar to this compound have been investigated for the oxidative C-C coupling of sterically hindered phenols. nih.govrdd.edu.iq The general mechanism often involves the metal center oxidizing the phenol substrate to a phenoxyl radical. nsf.gov The catalyst can then control the subsequent radical-radical coupling to achieve high selectivity for specific isomers (e.g., ortho-ortho or para-para coupling). nih.gov The ability of the ligand to stabilize the metal center and the phenol intermediate through coordination is crucial for achieving high yields and selectivity, suppressing unwanted side reactions. nsf.gov
Supramolecular Chemistry and Advanced Functional Material Applications
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The solid-state architecture of 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol and its analogs is dictated by a subtle interplay of various non-covalent interactions. These forces determine the precise three-dimensional arrangement of molecules in the crystal lattice, which in turn influences the macroscopic properties of the material. The molecule's structure, featuring a hydrogen bond donor (the -OH group), hydrogen bond acceptors (the azo nitrogens), and extensive π-conjugated systems, allows for a rich variety of stabilizing interactions.
Hydrogen bonding is a primary directional force in the crystal engineering of phenol-containing azobenzene (B91143) derivatives. In a closely related compound, 3,5-Dimethyl-4-(2,4,6-trimethylphenyldiazenyl)phenol, crystallographic analysis has confirmed the presence of a key intermolecular hydrogen-bonding association between the hydroxy group of one molecule and one of the azo nitrogen atoms of a neighboring molecule researchgate.net. This O-H···N interaction is a robust and predictable motif that guides the assembly of molecules into larger structures.
Similarly, studies on other substituted isomers, such as 2,6-Dimethyl-4-(4-chlorophenyldiazenyl)phenol, reveal that intermolecular hydrogen bonds involving the hydroxyl groups are a dominant feature, linking molecules together along specific crystallographic axes researchgate.net. These directional bonds are fundamental in forming extended one-dimensional chains or more complex two- or three-dimensional networks, which constitute the foundational architecture of the supramolecular structure.
| Hydrogen Bond Type | Donor | Acceptor | Typical Resulting Motif |
| Intermolecular | Phenolic Hydroxyl (O-H) | Azo Nitrogen (N) | Chains, Networks researchgate.netresearchgate.net |
The planar, electron-rich aromatic rings of the azobenzene and phenol (B47542) moieties facilitate π-π stacking interactions, which are crucial for stabilizing the crystal packing. libretexts.org These interactions arise from a combination of dispersion and electrostatic forces that occur when aromatic systems bind in a face-to-face or parallel-displaced manner. libretexts.org In related azo dye-metal complexes, centroid-centroid π-stacking interactions have been identified as a significant contributor to the stability of the crystal structure. researchgate.netfigshare.com The tendency of the core molecular structure to be approximately planar further enhances the efficacy of these stacking interactions. researchgate.net The interplay between the directional hydrogen bonds and the less-directional but collectively strong π-π stacking forces dictates the final, densely packed crystal structure.
Principles of Self-Assembly and Formation of Ordered Supramolecular Structures
Self-assembly is the spontaneous organization of individual molecules into ordered structures, driven by specific, non-covalent interactions. researchgate.net For this compound, the principles of self-assembly are governed by the energetic favorability of forming multiple hydrogen bonds, π-π stacking, and C-H···π interactions as discussed previously. The information encoded in the molecule's structure—the specific placement of its functional groups and aromatic rings—directs this process.
The formation of ordered supramolecular structures begins with the association of molecules through the strongest available interactions. The directional O-H···N hydrogen bonds likely initiate the formation of primary structural motifs, such as chains or dimers. researchgate.net These primary assemblies then associate with one another through weaker, less directional forces like π-π stacking and C-H···π interactions to build up a stable, three-dimensional crystal lattice. researchgate.netfigshare.com The ability of azobenzene-containing molecules to arrange non-symmetrically via these non-covalent forces is a key principle in constructing larger, functional assemblies. mdpi.com This hierarchical assembly process, where interactions of different strengths operate at different stages, allows for the construction of complex and well-defined supramolecular architectures from simple molecular building blocks. Such ordered structures are a prerequisite for many of the advanced material applications discussed below.
Integration into Advanced Materials Systems
The unique combination of photo-responsive behavior and the capacity for supramolecular assembly makes this compound a valuable component for integration into advanced functional materials. The ability to control molecular arrangement and to alter the molecule's geometry with light allows for the creation of materials whose properties can be modulated by an external trigger.
The integration of azo dyes like this compound into optical and photonic materials is primarily based on the photochromic properties of the azobenzene unit. The reversible trans-cis isomerization, triggered by specific wavelengths of light, leads to significant changes in molecular shape, dipole moment, and absorption spectrum, which can be harnessed in material systems. researchgate.netoptica.orgmdpi.com
Photosensitizers: Azo compounds have been developed as photosensitizers, which are molecules that generate reactive oxygen species upon photo-illumination. nih.govnih.gov In some designs, the azo group itself is part of the photosensitizing system. nih.gov In other "smart" material designs, the azo linkage can act as a deactivating or quenching unit within a latent photosensitizer molecule. nih.govnih.gov The photosensitizer is "turned on" only when the azo bond is cleaved under specific conditions, such as the hypoxic environment of a tumor, providing a mechanism for targeted therapy. nih.gov Certain organic pigments can also act as photosensitizers, absorbing light and initiating photochemical processes in a surrounding material matrix. mdpi.com
Fluorescence Quenchers: Azobenzene and its derivatives are often non-fluorescent because the energy they absorb from light is efficiently dissipated through the rapid trans-cis isomerization process. researchgate.netnih.gov This non-radiative decay pathway effectively quenches fluorescence, making the azobenzene unit a useful tool for designing fluorescence quenchers. researchgate.netrsc.org This quenching effect can be controlled and even reversed by external stimuli, such as pH changes, that alter the electronic structure of the molecule. oup.comelsevierpure.com
Photonic Materials: Azo dyes are highly effective dopants for creating photo-switchable materials. When dispersed in polymer matrices, they can be used for applications such as polarization holography. davidpublisher.com A particularly advanced application is their incorporation into photonic crystals. optica.orgresearchgate.net Doping a photonic crystal with an azo dye creates a material where the diffraction properties can be all-optically switched. optica.orgresearchgate.net The trans-cis isomerization induced by a pump light beam alters the absorption and refractive index of the material, thereby modulating how it interacts with a probe beam. optica.orgresearchgate.net Similarly, their high solubility and rod-like shape make them excellent candidates for dispersion in nematic liquid crystals to fabricate devices like wavelength-tunable optical filters. acs.org
| Material Application | Underlying Principle | Compound's Role |
| Photosensitizers | Generation of reactive oxygen species upon light absorption | Acts as the photo-active component or a triggerable switch nih.govnih.gov |
| Fluorescence Quenchers | Energy dissipation via non-radiative trans-cis isomerization | Acts as the quenching unit researchgate.netrsc.org |
| Switchable Photonic Crystals | Light-induced change in refractive index and absorption | Photo-responsive dopant that enables optical switching optica.orgresearchgate.net |
| Tunable Optical Filters | Voltage-controlled alignment in a liquid crystal host | Guest dye that aligns with the host to filter specific wavelengths acs.org |
Chemical Sensor Development based on Photochromic or Coordination Properties
The development of chemical sensors based on the unique properties of specific molecules is a burgeoning field of research. While direct studies on the application of This compound in chemical sensors are not extensively documented, the broader class of hydroxyazobenzene derivatives to which it belongs exhibits significant potential, primarily due to their characteristic photochromic and coordination behaviors.
The photochromism of hydroxyazobenzene compounds is rooted in the reversible trans-cis isomerization of the azobenzene moiety upon light irradiation. The trans isomer is generally more thermodynamically stable, but upon exposure to UV light, it can convert to the higher-energy cis isomer. This transformation induces changes in the molecule's geometry, dipole moment, and absorption spectrum, which can be harnessed for sensing applications. The reverse cis-trans isomerization can be triggered by visible light or occur thermally.
A key feature of 4-hydroxyazobenzenes that is particularly relevant for chemical sensing is the influence of the local chemical environment on the kinetics of this thermal isomerization. Specifically, the presence of hydrogen-bonding vapors, such as water, methanol (B129727), or ethanol (B145695), can significantly accelerate the rate of cis-trans isomerization. This phenomenon arises from the ability of these vapors to facilitate a tautomerization to the hydrazone form, which then isomerizes more readily. This environmental sensitivity of the isomerization kinetics forms the basis for developing sensors for detecting such vapors. For instance, thin polymer films doped with 4-hydroxyazobenzene derivatives have been demonstrated as effective relative humidity sensors.
The coordination properties of hydroxyazobenzene derivatives also present opportunities for chemical sensor development. The phenol and azo groups can act as ligands, forming coordination complexes with various metal ions. The formation of such complexes typically leads to a discernible change in the electronic properties of the azo dye, resulting in a colorimetric or fluorometric response. This change can be highly selective for specific metal ions, depending on the structure of the azo dye and the nature of the coordination. Although specific studies on This compound are not available, related azo dyes have been incorporated into coordination polymers for the selective detection of inorganic pollutants like Fe³⁺ and MnO₄⁻ through luminescence quenching.
The sensing mechanism in these coordination-based sensors often involves either a "turn-off" or "turn-on" fluorescence response. In a "turn-off" sensor, the coordination of the analyte to the dye-metal complex quenches the fluorescence. Conversely, in a "turn-on" sensor, the analyte displaces a quencher from the complex, restoring fluorescence. The selectivity of these sensors is dictated by the specific binding affinity between the azo dye ligand and the target analyte.
Applications in Corrosion Inhibition Mechanisms
Azo dyes, including derivatives of This compound , have emerged as a significant class of organic corrosion inhibitors, particularly for the protection of steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.
The primary mechanism of corrosion inhibition by azo dyes involves the adsorption of the organic molecules onto the metallic surface. This adsorption process can occur through two main types of interactions: physisorption and chemisorption.
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with it through protonated heteroatoms.
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of heteroatoms (such as nitrogen and oxygen present in the azo and phenol groups) in the inhibitor molecule and the vacant d-orbitals of the iron atoms on the steel surface. Additionally, the π-electrons of the aromatic rings can also interact with the metal surface.
The effectiveness of an azo dye as a corrosion inhibitor is intrinsically linked to its molecular structure. The presence of the azo group (-N=N-), the hydroxyl group (-OH), and the aromatic rings in This compound are all expected to contribute to its inhibiting properties. The nitrogen and oxygen atoms act as active centers for adsorption, while the planar structure of the molecule facilitates a high degree of surface coverage.
The inhibition efficiency of azo dye inhibitors generally increases with their concentration, up to a critical point where a monolayer is formed on the metal surface. The adsorption of these inhibitors on the metal surface has been found to follow various adsorption isotherms, with the Langmuir isotherm being frequently reported.
Table 1: Key Factors in the Corrosion Inhibition Mechanism of Azo Dyes
| Factor | Description |
|---|---|
| Molecular Structure | Presence of heteroatoms (N, O) with lone pair electrons and aromatic rings with π-electrons are crucial for adsorption. |
| Adsorption Centers | The azo group (-N=N-) and hydroxyl group (-OH) act as primary sites for interaction with the metal surface. |
| Surface Coverage | The extent to which the inhibitor molecules cover the metal surface determines the inhibition efficiency. |
| Type of Adsorption | Can be physisorption (electrostatic) or chemisorption (coordinate bonding), or a combination of both. |
| Inhibitor Concentration | Inhibition efficiency generally increases with concentration up to a certain limit. |
Quantum chemical studies are often employed to correlate the molecular properties of azo dyes with their corrosion inhibition performance. Parameters such as the energy of the Highest Occupied Molecular Orbital (E HOMO ), the energy of the Lowest Unoccupied Molecular Orbital (E LUMO ), the energy gap (ΔE), and the dipole moment can provide insights into the adsorption mechanism and the inhibitor's effectiveness. A higher E HOMO value is associated with a greater electron-donating ability, leading to stronger adsorption on the metal surface.
Host-Guest Inclusion Complexation with Related Azobenzene-Containing Polymers
The ability of molecules to form host-guest inclusion complexes is a cornerstone of supramolecular chemistry. While specific studies on the host-guest chemistry of This compound are limited, the broader class of azobenzene derivatives and polymers containing azobenzene units are well-known to participate in such interactions, most notably with cyclodextrins (CDs).
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. This unique structure allows them to encapsulate nonpolar or sparingly soluble guest molecules, such as the azobenzene moiety, within their cavity in aqueous solutions. The formation of these inclusion complexes is driven by non-covalent interactions, primarily hydrophobic interactions, as well as van der Waals forces and hydrogen bonding.
The inclusion of an azobenzene unit within a cyclodextrin cavity can have several significant consequences:
Enhanced Solubility: The water solubility of the hydrophobic azobenzene guest can be significantly increased upon complexation with the hydrophilic cyclodextrin host.
Modified Photochemical Properties: The constrained environment of the cyclodextrin cavity can influence the photoisomerization behavior of the azobenzene guest. For instance, the rate of trans-cis or cis-trans isomerization may be altered, and the photostationary state can be shifted.
Stimuli-Responsive Systems: The formation and dissociation of the host-guest complex can be controlled by external stimuli. For example, the trans-azobenzene isomer typically forms a more stable complex with cyclodextrins than the cis isomer due to its linear shape. Therefore, light-induced isomerization from trans to cis can lead to the dissociation of the complex and the release of the guest from the cyclodextrin cavity. This photo-responsive behavior has been exploited in the design of various smart materials, including drug delivery systems and photo-switchable hydrogels.
In the context of azobenzene-containing polymers, host-guest complexation with cyclodextrins can be used to create supramolecular assemblies and modify the properties of the polymer. For instance, the threading of polymer chains containing azobenzene side groups through the cavities of poly-cyclodextrins can lead to the formation of polypseudorotaxanes and polyrotaxanes. These supramolecular structures can exhibit unique properties, such as reversible gel-sol transitions in response to light or temperature changes.
Table 2: General Features of Azobenzene-Cyclodextrin Host-Guest Complexes
| Feature | Description |
|---|---|
| Host Molecule | Typically β-cyclodextrin or γ-cyclodextrin, which have suitably sized cavities. |
| Guest Moiety | The azobenzene unit, which is hydrophobic and fits within the cyclodextrin cavity. |
| Driving Forces | Primarily hydrophobic interactions, supplemented by van der Waals forces and hydrogen bonding. |
| Stoichiometry | Commonly 1:1, but 1:2 (guest:host) complexes can also form, especially with larger cyclodextrins. |
| Consequences | Increased aqueous solubility of the azobenzene guest and modulation of its photoisomerization properties. |
| Applications | Development of stimuli-responsive materials, such as drug delivery systems, and the formation of supramolecular polymer architectures. |
The study of host-guest inclusion complexation of azobenzene derivatives provides a powerful tool for the bottom-up construction of functional supramolecular systems with applications in materials science and nanotechnology.
Structural Modifications and Structure Property Relationships
Synthesis of Derivatives with Altered Substituents on Aromatic Rings
The primary method for synthesizing derivatives of 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol involves a two-step process rooted in classical diazo chemistry. The synthesis typically begins with the diazotization of a substituted aniline (B41778). In this step, the primary aromatic amine is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form a reactive diazonium salt.
The second step is the azo coupling reaction, where the freshly prepared diazonium salt is reacted with a coupling component, in this case, 3,5-dimethylphenol (B42653). The phenolic hydroxyl group is a strong activating group, directing the electrophilic diazonium ion to the para position (position 4) of the phenol (B47542) ring, leading to the formation of the azo bridge (-N=N-). This general synthetic route allows for the introduction of a wide variety of substituents onto the phenyl ring by starting with the appropriately substituted aniline. For example, derivatives such as 3,5-dimethyl-2-(4-nitrophenylazo)-phenol have been synthesized by coupling the diazonium salt of 4-nitroaniline (B120555) with 3,5-dimethylphenol researchgate.net. Similarly, arylazo pyrazole derivatives are prepared by reacting substituted phenyl diazonium salts with acetylacetone as an intermediate step derpharmachemica.com.
This versatile synthesis strategy enables the creation of a library of compounds with tailored electronic properties, which is crucial for studying structure-property relationships.
The electronic properties of this compound derivatives are highly sensitive to the nature of the substituents on the aromatic rings. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density distribution across the conjugated π-system, which in turn affects the molecule's spectroscopic and chemical characteristics.
Electron-donating groups, such as methoxy (-OCH₃) or amino (-NH₂), increase the electron density in the π-system. This generally leads to a bathochromic (red) shift in the molecule's absorption spectrum, meaning it absorbs light at longer wavelengths. This is because the EDGs raise the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), reducing the HOMO-LUMO energy gap.
Conversely, electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the π-system. These groups typically lower the energy of both the HOMO and LUMO, but the effect on the LUMO is more pronounced. This also results in a smaller HOMO-LUMO gap and a bathochromic shift in the absorption spectra. For instance, novel fluorescent dyes based on 1-phenylazonaphthalen-2-ol derivatives show that complexing the azo group with a BF₂ core, an efficient electron acceptor, results in a significant red shift in absorption mdpi.com. The presence of these groups creates a "push-pull" system, which can enhance properties like non-linear optical activity.
| Substituent Group | Type | Expected Effect on HOMO-LUMO Gap | Expected Impact on λmax |
| -OCH₃ (Methoxy) | Electron-Donating | Decrease | Bathochromic Shift (Red Shift) |
| -N(CH₃)₂ (Dimethylamino) | Strong Electron-Donating | Significant Decrease | Strong Bathochromic Shift |
| -Cl (Chloro) | Weak Electron-Withdrawing | Decrease | Bathochromic Shift |
| -CN (Cyano) | Electron-Withdrawing | Decrease | Bathochromic Shift |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significant Decrease | Strong Bathochromic Shift |
Modifications of the Phenolic Moiety and its Influence on Reactivity
The phenolic hydroxyl (-OH) group is a key functional group that significantly influences the reactivity of this compound. It is a site for several chemical modifications and plays a crucial role in the compound's acidic properties and its ability to form hydrogen bonds.
The hydroxyl group imparts weak acidity to the molecule, allowing it to be deprotonated by a suitable base to form a phenoxide ion. This deprotonation enhances the electron-donating ability of the oxygen, leading to significant changes in the electronic structure and a pronounced red shift in its UV-visible absorption spectrum.
Furthermore, the -OH group can undergo standard reactions of phenols, including:
Etherification: Reaction with alkyl halides in the presence of a base yields the corresponding ether (e.g., a methoxy derivative). This modification is important because it blocks the ability of the group to act as a hydrogen-bond donor and removes its acidic proton, which can drastically alter properties like photoisomerization kinetics. For example, 4-methoxyazobenzene does not show the same environmental sensitivity in its isomerization rate as 4-hydroxyazobenzene because it cannot undergo tautomerization nih.gov.
Esterification: Reaction with acyl chlorides or anhydrides produces phenyl esters. This converts the hydrogen-bond donating -OH group into a non-donating ester group, influencing intermolecular interactions and solubility.
These modifications are critical for fine-tuning the molecule's properties. For instance, converting the hydroxyl group to a methoxy group can alter the thermal isomerization pathway from a rotation-based mechanism (facilitated by tautomerization in hydroxyazobenzenes) to an inversion-based one, leading to different switching speeds and thermal stability of the cis-isomer.
Stereochemical Variation and its Effects on Photoisomerization
Like other azobenzene (B91143) derivatives, this compound can exist as two geometric isomers: the thermodynamically more stable trans (E) isomer and the less stable cis (Z) isomer. The designation (E) in the compound's name refers to the trans configuration, where the substituent groups are on opposite sides of the -N=N- double bond.
The key property related to this stereochemical variation is photoisomerization. Upon irradiation with light of an appropriate wavelength (typically in the UV or blue region of the spectrum corresponding to the π–π* transition), the E isomer can be converted to the Z isomer researchgate.netrsc.org. The reverse process, Z → E isomerization, can be induced by irradiation with a different wavelength of light (often corresponding to the n–π* transition) or can occur thermally in the dark researchgate.netrsc.org.
The presence of the two methyl groups ortho to the hydroxyl group in 3,5-dimethylphenol introduces steric hindrance. This steric bulk can influence the kinetics and thermodynamics of the isomerization process. While it may not prevent isomerization, it can affect the planarity of the molecule and the relative stability of the E and Z isomers, thereby altering the quantum yields of photoisomerization and the rate of thermal back-relaxation.
For hydroxyazobenzenes, the mechanism of thermal Z → E isomerization is particularly sensitive to the environment. The process can be catalyzed by hydrogen bonding, which facilitates a rotational pathway via a hydrazone tautomer intermediate nih.goved.gov. This is in contrast to non-hydroxylated azobenzenes, where an inversion mechanism is often favored nih.gov. The steric hindrance from the ortho-methyl groups in the target compound could potentially influence the accessibility of the azo nitrogen for hydrogen bonding, thereby modulating the isomerization kinetics.
Correlation between Structure and Spectroscopic Properties
The spectroscopic properties of this compound and its derivatives are directly linked to their molecular structure. The key features are observed in UV-visible, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy.
UV-Visible Spectroscopy: The electronic absorption spectrum of azobenzene derivatives is characterized by two main absorption bands mdpi.com.
A high-intensity band in the UV region (around 320-360 nm) is assigned to the π–π* transition of the conjugated system.
A lower-intensity band in the visible region (around 440 nm) is attributed to the n–π* transition, which is formally symmetry-forbidden in the trans isomer acs.orgresearchgate.net.
Structural modifications significantly impact these bands. As discussed in section 8.1.1, adding electron-donating or electron-withdrawing groups causes a bathochromic shift of the π–π* band. Deprotonation of the phenolic -OH group to the phenoxide also causes a large red shift. The transition from the E to the Z isomer typically results in a decrease in the intensity of the π–π* band and an increase in the intensity of the n–π* band acs.org.
Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present. Key vibrational bands include:
A broad O-H stretching band for the phenolic hydroxyl group.
Aromatic C-H stretching bands.
The N=N stretching vibration, which is often weak or absent in symmetrical trans-azobenzenes due to the lack of a dipole moment change, but can be observed in less symmetrical derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the structure of synthesized derivatives. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of substituents. For example, the proton of the phenolic -OH group typically appears as a broad singlet. The two methyl groups at positions 3 and 5 are expected to be chemically equivalent, giving rise to a single signal in the ¹H NMR spectrum.
Relationship between Structure and Photochromic Behavior
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. The E ⇌ Z isomerization of this compound is the basis of its photochromic behavior researchgate.netrsc.org. The relationship between the molecular structure and this behavior is critical for designing molecular switches and other light-responsive materials.
The key parameters defining photochromic performance are the absorption wavelengths of the two isomers, the quantum yields of photoisomerization (ΦE→Z and ΦZ→E), and the thermal lifetime of the Z isomer (τZ).
Substitution Effects: "Push-pull" azobenzenes, which have an electron-donating group on one ring and an electron-withdrawing group on the other, often exhibit red-shifted absorption bands for both isomers. This can allow for isomerization to be triggered with visible light instead of UV light. These substituents also tend to accelerate the rate of thermal Z → E relaxation, making the Z isomer less stable nih.gov.
Role of the Hydroxyl Group: The phenolic -OH group has a profound effect. In polar, hydrogen-bond-donating solvents, the thermal lifetime of the Z isomer of hydroxyazobenzenes can be dramatically shortened by several orders of magnitude nih.gov. This is due to the catalysis of the rotational isomerization pathway via the hydrazone tautomer. Therefore, the photochromic behavior of this compound is expected to be highly solvent-dependent.
Steric Effects: The ortho-methyl groups introduce steric hindrance that can influence the photochromic properties. While extensive research on this specific substitution pattern is limited, steric crowding near the azo bond generally affects the planarity of the molecule and can alter the energy landscape of the isomerization process, potentially affecting both the photostationary state and the kinetics of the thermal back reaction.
Structure-Coordination Property Relationships in Metal Complexes
The this compound molecule possesses multiple potential coordination sites, making it an effective ligand for forming metal complexes. The most common coordination mode for similar hydroxyazo dyes involves the formation of a chelate ring with a metal ion.
Coordination typically occurs through the oxygen atom of the phenolic hydroxyl group (after deprotonation) and one of the nitrogen atoms of the azo group (specifically, the nitrogen closer to the phenol ring). This creates a stable five- or six-membered chelate ring, making the compound a bidentate ligand.
The synthesis of such complexes is generally straightforward, often involving the reaction of the azo dye with a metal salt in a suitable solvent. Studies on related ligands have shown the formation of stable complexes with various transition metals. For example, the isomeric ligand 3,5-dimethyl-2-(4-nitrophenylazo)-phenol has been used to synthesize complexes with Co(II) and Ni(II) researchgate.net. Similarly, other azo dyes derived from heterocyclic amines are known to form complexes with Co(II), Ni(II), Cu(II), and Zn(II) derpharmachemica.com.
The structure of the resulting metal complex depends on the metal ion's preferred coordination geometry and the stoichiometry of the reaction.
With a 1:2 metal-to-ligand ratio (ML₂), transition metals like Co(II), Ni(II), and Cu(II) often form distorted octahedral complexes derpharmachemica.com.
Ions like Zn(II) might form tetrahedral complexes derpharmachemica.com.
The formation of the metal complex significantly alters the electronic and spectroscopic properties of the ligand. Coordination to the metal ion typically causes a bathochromic shift in the ligand's absorption bands due to the perturbation of its π-electron system. This property has led to the use of such compounds as metallochromic indicators.
Future Research Directions and Emerging Perspectives
Exploration of Novel and Green Synthetic Methodologies
The traditional synthesis of azo dyes often involves multi-step processes that can be resource-intensive and generate significant waste. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic routes to 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol. The principles of green chemistry offer a roadmap for this endeavor, emphasizing atom economy, the use of benign solvents, and the reduction of energy consumption.
A promising avenue is the development of one-pot synthesis methods. These approaches, which combine multiple reaction steps into a single procedure, can significantly improve efficiency and reduce waste. For instance, a one-pot method for industrial azo pigments has been developed that utilizes granular polytetrafluoroethylene (PTFE) and allows for the recycling of wastewater and excess acid rsc.org. Adapting such a methodology for the synthesis of this compound could lead to a more environmentally friendly and cost-effective production process.
Furthermore, the exploration of solvent-free reaction conditions is a key goal in green synthesis. researchgate.netrsc.orgtandfonline.com Research has shown that azo dyes can be synthesized efficiently using grinding methods at room temperature, which eliminates the need for toxic solvents. rsc.org The use of solid acid catalysts, such as nano silica supported boron trifluoride (nano BF₃·SiO₂) or sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles, has also proven effective in solvent-free diazotization and coupling reactions. researchgate.netrsc.orgtandfonline.com These approaches not only reduce the environmental impact but can also lead to simpler product isolation and catalyst recyclability. rsc.org
| Green Synthetic Methodology | Key Advantages | Potential for this compound Synthesis |
| One-Pot Synthesis | Reduced reaction time, simplified procedure, less waste generation, potential for wastewater recycling. rsc.org | Could streamline the production process and minimize the environmental footprint. |
| Solvent-Free Grinding | Eliminates the use of toxic solvents, reduces energy consumption, often leads to high yields. rsc.org | Offers a simple, low-cost, and environmentally benign route to the target compound. |
| Solid Acid Catalysis | Avoids corrosive liquid acids, catalyst can be easily separated and reused, can stabilize diazonium salts. researchgate.netrsc.orgtandfonline.com | Could enhance reaction efficiency and sustainability, particularly with magnetic nanocatalysts. |
Future work in this area will likely involve a combination of these strategies, aiming for a synthesis protocol for this compound that is not only efficient and high-yielding but also inherently sustainable.
Advanced Computational Modeling for Predictive Material Design
The empirical, trial-and-error approach to materials discovery is gradually being supplemented, and in some cases replaced, by advanced computational modeling. For this compound, in silico methods offer a powerful tool for predicting its properties and guiding the design of new materials with tailored functionalities.
Quantitative structure-property relationship (QSPR) models and machine learning algorithms are at the forefront of this predictive capability. nih.govresearchgate.net By analyzing a dataset of known azo compounds, it is possible to develop models that can accurately predict key properties such as maximum absorption wavelength (λmax) and the thermal half-life of photoisomers based solely on the molecule's structural features. nih.govresearchgate.net Applying these models to this compound and its derivatives would allow for rapid screening of potential candidates for applications in photoswitching and beyond, without the need for extensive experimental synthesis and characterization. researchgate.net
Computational methods can also be employed to investigate the potential environmental and biological impact of azo compounds. For instance, in silico models have been developed to predict the mutagenicity of aromatic azo compounds, providing a rapid and cost-effective way to assess their potential toxicity. researchgate.net Such predictive toxicology is crucial for ensuring the safe development and application of new materials based on this compound.
Furthermore, computational analysis can explore novel applications, such as the use of azo dyes as a feedstock for biosynthesis. nih.gov By modeling the metabolic pathways of microorganisms, it is possible to identify genetic modifications that would enable the conversion of azo compounds into valuable bioproducts. nih.gov This represents a fascinating intersection of computational chemistry, synthetic biology, and environmental science.
| Computational Modeling Approach | Application in Material Design | Relevance to this compound |
| Machine Learning (QSPR) | Prediction of key photophysical properties like λmax and thermal half-life. nih.govresearchgate.net | Enables rapid virtual screening and rational design of derivatives with desired photoswitching characteristics. |
| In Silico Toxicology | Prediction of mutagenicity and other toxicological endpoints. researchgate.net | Facilitates early-stage safety assessment and the design of safer materials. |
| Metabolic Modeling | Exploration of biocatalytic pathways for the valorization of azo compounds. nih.gov | Opens up possibilities for using the compound as a feedstock for sustainable chemical production. |
The continued development and application of these advanced computational tools will be instrumental in accelerating the discovery and optimization of materials based on this compound.
Development of Multifunctional Hybrid Material Systems
The true potential of this compound may be realized not as a standalone molecule, but as a functional component within a larger, multifunctional hybrid material system. By integrating this azo dye into polymers, metal-organic frameworks, or inorganic nanostructures, it is possible to create materials with synergistic properties that surpass those of the individual components.
Polymer-based hybrid materials are a particularly promising area of exploration. mdpi.com The incorporation of this compound into a polymer matrix, either as a dopant or as a covalently bonded side-chain, could lead to photoresponsive materials with applications in areas such as smart coatings, soft robotics, and drug delivery. The photoisomerization of the azo unit can induce changes in the polymer's conformation, solubility, and mechanical properties, allowing for external control over the material's behavior. cinz.nz
Another exciting frontier is the development of hybrid materials incorporating two-dimensional (2D) nanomaterials like MXenes. nih.gov These materials exhibit exceptional electrical conductivity and mechanical strength, and their functionalization with photochromic molecules like this compound could lead to novel electronic and optoelectronic devices. nih.gov For example, a hybrid material could be designed where the photoisomerization of the azo dye modulates the electronic properties of the MXene sheet, creating a light-gated transistor or sensor.
The coordination of azo compounds to metal complexes also presents opportunities for creating multifunctional materials. researchgate.net The metal center can introduce new electronic, magnetic, or catalytic properties, while the azo ligand provides photoswitchable behavior. This could lead to the development of light-controllable catalysts, magnetic switches, or photochromic sensors.
Future research in this domain will focus on the design and synthesis of these hybrid systems, with a strong emphasis on understanding and controlling the interface between the organic azo component and the inorganic or polymeric host.
Integration into Next-Generation Molecular Switches and Data Storage Technologies
The reversible trans-cis isomerization of the azo group upon irradiation with light makes compounds like this compound prime candidates for use as molecular switches. cinz.nz This switching behavior, which is accompanied by a significant change in molecular shape and properties, can be harnessed for a variety of technological applications, most notably in high-density data storage. cinz.nzwisdomlib.org
The two distinct isomers of the azo compound can represent the "0" and "1" states of a binary data bit. Information can be written by using light of a specific wavelength to induce isomerization and read by detecting the resulting change in the material's optical properties. Azo-dye doped polymers have been successfully used for rewritable optical data storage, where information can be encoded through localized changes in the orientation of the chromophores. optica.org
| Key Parameter | Description | Importance for Data Storage |
| Switching Speed | The rate at which the trans-cis and cis-trans isomerization occurs. | Determines the potential speed of data writing and erasing. |
| Thermal Stability of Isomers | The lifetime of the less stable cis isomer at a given temperature. cinz.nz | A long cis-isomer lifetime is crucial for long-term data retention. |
| Photostability (Fatigue Resistance) | The number of switching cycles a molecule can undergo before degradation. cinz.nz | High fatigue resistance is essential for the durability and reliability of a data storage device. |
| Readout Contrast | The difference in a measurable property (e.g., absorbance) between the two isomeric states. | A high contrast allows for clear and error-free data reading. |
Future research on this compound for these applications will focus on optimizing these key parameters. This can be achieved through chemical modification of the molecular structure, for example, by introducing bulky substituents to influence the thermal stability of the cis isomer, or by altering the electronic properties of the aromatic rings to tune the absorption spectra of the two states. The integration of this compound into well-ordered systems, such as liquid crystals or self-assembled monolayers, could also enhance its switching performance and enable the development of even higher-density data storage devices.
Fundamental Investigations of Excited State Dynamics and Energy Transfer Processes
A deep understanding of the fundamental photophysical processes that occur in this compound upon light absorption is essential for its rational application in advanced technologies. Future research must delve into the intricate details of its excited-state dynamics and energy transfer pathways.
Upon absorption of a photon, the molecule is promoted to an electronically excited state. The subsequent de-excitation can occur through several competing pathways, including fluorescence, non-radiative decay, intersystem crossing to a triplet state, and the desired photoisomerization. The efficiency of the photoswitching process is determined by the quantum yields of these different pathways.
Femtosecond transient absorption spectroscopy is a powerful technique for probing these ultrafast processes. nih.govbowdoin.edu By monitoring the changes in absorption of the sample on a femtosecond to picosecond timescale after excitation with a short laser pulse, it is possible to identify the transient species involved and measure their lifetimes. ucla.eduresearchgate.net Such studies on this compound would reveal the detailed mechanism of its photoisomerization and identify any potential parasitic processes that limit its efficiency.
Furthermore, investigations into energy transfer processes are crucial, especially in the context of hybrid materials. researchgate.net For instance, understanding Förster resonance energy transfer (FRET) from an excited this compound molecule to an adjacent component in a hybrid material could enable the development of light-harvesting systems or sensitized photodetectors. The study of how the surrounding environment, such as solvent polarity, influences the excited-state dynamics is also of fundamental importance, as it can significantly impact the performance of the molecule in a device. nih.gov
A comprehensive picture of the excited-state landscape of this compound, obtained through a combination of advanced spectroscopic techniques and high-level quantum chemical calculations, will provide the fundamental knowledge needed to design and optimize the next generation of photoresponsive materials.
Q & A
Basic Research Questions
Q. How can synthesis conditions for 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol be optimized to achieve high yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of 2-hydroxy-4,5-dimethylacetophenone with phenylhydrazine in methanol under reflux (65°C for 3 hours) with catalytic HCl. Reaction progress should be monitored using TLC (10% ethyl acetate in hexane). Post-reaction, cooling and recrystallization in methanol enhance purity . Key factors include stoichiometric ratios, reflux duration, and acid concentration.
Q. What purification techniques are most effective for isolating this compound post-synthesis?
- Methodological Answer : Recrystallization in methanol is critical for removing unreacted precursors and byproducts. After filtering the cooled reaction mixture, washing with chilled methanol reduces impurities. Repeated recrystallization improves crystalline quality, which is essential for structural characterization .
Q. How can spectroscopic methods (e.g., NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and phenolic -OH (δ ~5 ppm, broad). Methyl groups (3,5-dimethyl) appear as singlets (δ ~2.3 ppm). The diazenyl (-N=N-) group does not directly show in NMR but affects neighboring proton shifts.
- IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and diazenyl (-N=N-) absorption (~1450–1600 cm⁻¹).
- Cross-validation with elemental analysis (C, H, N) ensures stoichiometric consistency .
Q. What safety protocols are recommended for handling this compound given its hazardous classification?
- Methodological Answer : Classified as acutely hazardous (CAS 2032-65-7), it requires strict PPE (gloves, goggles, lab coat) and handling in a fume hood. Waste must be disposed via certified hazardous waste programs, adhering to CERCLA/SARA regulations. Spill containment kits and neutralization protocols (e.g., activated carbon) should be readily available .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software resolve the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use a high-resolution diffractometer (Mo/Kα radiation) to collect intensity data.
- Structure Solution : Employ SHELXD for phase determination via direct methods.
- Refinement : Refine atomic coordinates and displacement parameters using SHELXL, incorporating hydrogen atoms geometrically. Validate with R-factors (<5%) and residual electron density maps.
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess molecular geometry and packing .
Q. How can contradictions between spectroscopic data and computational modeling results be resolved?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or IR bands) may arise from dynamic effects (e.g., tautomerism) or crystal packing. Use DFT calculations (e.g., Gaussian) to simulate spectra under varying conditions (solvent, temperature). Compare experimental vs. computed vibrational frequencies or chemical shifts. Cross-check with variable-temperature NMR or X-ray charge density analysis .
Q. What computational approaches are suitable for predicting the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier orbitals (HOMO/LUMO), predicting redox behavior.
- Molecular Dynamics (MD) : Simulate solvation effects in methanol/water to study aggregation or stability.
- TD-DFT : Predict UV-Vis absorption spectra (π→π* transitions of the diazenyl group) and compare with experimental data .
Q. What mechanistic role does HCl play in the synthesis of this azo-phenol derivative?
- Methodological Answer : HCl catalyzes the formation of the diazenyl (-N=N-) bond by protonating the hydrazine intermediate, facilitating nucleophilic attack on the carbonyl group of the acetophenone derivative. Kinetic studies (varying HCl concentration) can confirm its catalytic role. Alternative acids (e.g., H₂SO₄) may be tested to optimize reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
